(5-methyl-1-benzothiophen-3-yl)boronic acid
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Overview
Description
(5-methyl-1-benzothiophen-3-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a benzothiophene ring, which is further substituted with a methyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-1-benzothiophen-3-yl)boronic acid typically involves the borylation of the corresponding halogenated benzothiophene derivative. One common method is the palladium-catalyzed borylation reaction, where a halogenated benzothiophene is treated with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the boronic acid product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-methyl-1-benzothiophen-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the Chan-Lam coupling, where it reacts with an amine or alcohol to form a new C-N or C-O bond.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group and facilitate the reaction.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Amines and Alcohols: Formed through substitution reactions.
Scientific Research Applications
(5-methyl-1-benzothiophen-3-yl)boronic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of protease inhibitors and other bioactive molecules.
Medicine: Explored for its potential therapeutic applications, including as a component in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (5-methyl-1-benzothiophen-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through reversible covalent bonding, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
(5-methyl-1-benzothiophen-2-yl)boronic acid: Similar structure but with the boronic acid group at the 2-position.
(7-methoxy-5-methyl-1-benzothiophen-2-yl)boronic acid: Contains an additional methoxy group at the 7-position.
Benzo[b]thiophene-2-boronic acid: Lacks the methyl substitution at the 5-position.
Uniqueness
(5-methyl-1-benzothiophen-3-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the methyl group at the 5-position and the boronic acid group at the 3-position provides distinct electronic and steric properties that can be advantageous in certain synthetic applications.
Properties
CAS No. |
1194254-39-1 |
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Molecular Formula |
C9H9BO2S |
Molecular Weight |
192 |
Purity |
95 |
Origin of Product |
United States |
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